4-(Benzyloxy)quinolin-8-amine
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Overview
Description
4-(Benzyloxy)quinolin-8-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring substituted with a benzyloxy group at the 4-position and an amine group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)quinoline. This intermediate is then subjected to nitration to introduce a nitro group at the 8-position, followed by reduction using a reducing agent like tin(II) chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Tin(II) chloride or hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It has been investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes essential for the survival of pathogens, such as Plasmodium species responsible for malaria . It may also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-amine: Lacks the benzyloxy group but shares the quinoline scaffold.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a benzyloxy group at the 4-position.
8-Nitroquinoline: Contains a nitro group at the 8-position instead of an amine group.
Uniqueness
4-(Benzyloxy)quinolin-8-amine is unique due to the presence of both the benzyloxy and amine groups, which confer distinct chemical and biological properties. The benzyloxy group enhances its lipophilicity, improving its ability to penetrate cell membranes, while the amine group is crucial for its biological activity .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-phenylmethoxyquinolin-8-amine |
InChI |
InChI=1S/C16H14N2O/c17-14-8-4-7-13-15(9-10-18-16(13)14)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |
InChI Key |
IACNFWJEJQEJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CC=C(C3=NC=C2)N |
Origin of Product |
United States |
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